molecular formula C7H12ClNO4S B6284360 rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid hydrochloride, cis CAS No. 2138437-16-6

rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid hydrochloride, cis

Cat. No.: B6284360
CAS No.: 2138437-16-6
M. Wt: 241.69 g/mol
InChI Key: SCQUQEPSWIOFQA-KQBMADMWSA-N
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Description

Rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid hydrochloride, cis is a unique chemical compound distinguished by its specific stereochemistry and the presence of multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid hydrochloride, cis typically involves a series of organic reactions starting from readily available precursors. One common route involves the initial formation of the thieno[3,4-c]pyrrole core through cyclization reactions. This core structure is then functionalized through various chemical reactions, including oxidation and substitution processes, to introduce the dioxo and carboxylic acid groups.

Industrial Production Methods

On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. This often involves the use of specific catalysts, controlled temperature, and pressure conditions, and efficient purification techniques. The hydrochloride salt form is usually obtained through acid-base reactions followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

Rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid hydrochloride, cis undergoes various types of chemical reactions, including:

  • Oxidation: : Introduction of additional oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically tailored to the desired transformation, involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions might yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound's versatility.

Scientific Research Applications

Rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid hydrochloride, cis is utilized in numerous scientific research applications, including:

  • Chemistry: : As a versatile intermediate in organic synthesis, enabling the development of complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules and pathways.

  • Medicine: : Explored for therapeutic potential due to its unique pharmacological properties.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include enzyme inhibition, receptor modulation, or interaction with nucleic acids. The exact mechanism of action depends on its application and the specific biological system involved. Understanding these mechanisms requires detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Comparing rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid hydrochloride, cis with similar compounds highlights its uniqueness in terms of:

  • Structure: : Unique stereochemistry and functional groups.

  • Reactivity: : Specific chemical reactivity patterns.

  • Applications: : Distinct applications in various fields.

List of Similar Compounds

Similar compounds include:

  • Rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-d]pyrrole-3a-carboxylic acid.

  • Rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-e]pyrrole-3a-carboxylic acid.

Each of these compounds shares some structural features with this compound but differs in terms of specific functional groups or stereochemistry, affecting their chemical behavior and applications.

Properties

CAS No.

2138437-16-6

Molecular Formula

C7H12ClNO4S

Molecular Weight

241.69 g/mol

IUPAC Name

(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO4S.ClH/c9-6(10)7-3-8-1-5(7)2-13(11,12)4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m0./s1

InChI Key

SCQUQEPSWIOFQA-KQBMADMWSA-N

Isomeric SMILES

C1[C@H]2CS(=O)(=O)C[C@]2(CN1)C(=O)O.Cl

Canonical SMILES

C1C2CS(=O)(=O)CC2(CN1)C(=O)O.Cl

Purity

95

Origin of Product

United States

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